molecular formula C7H14O2 B8438294 5-Propyltetrahydrofuran-2-ol

5-Propyltetrahydrofuran-2-ol

Cat. No.: B8438294
M. Wt: 130.18 g/mol
InChI Key: KWJKEFVOBCRYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Propyltetrahydrofuran-2-ol is a cyclic ether alcohol with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol. Its structure consists of a tetrahydrofuran ring substituted with a hydroxyl group at the 2-position and a propyl group at the 5-position. This compound is primarily used as a solvent or intermediate in organic synthesis due to its polar aprotic properties and ability to stabilize charged species. Its boiling point is estimated to be ~180°C, and it exhibits solubility in common organic solvents like ethanol and dichloromethane. Limited toxicological data are available, necessitating standard laboratory safety protocols during handling .

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

5-propyloxolan-2-ol

InChI

InChI=1S/C7H14O2/c1-2-3-6-4-5-7(8)9-6/h6-8H,2-5H2,1H3

InChI Key

KWJKEFVOBCRYAY-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(O1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Propyltetrahydrofuran-2-ol with structurally related tetrahydrofuran derivatives, including the compound referenced in the provided evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Safety Measures
This compound C₇H₁₄O₂ 130.18 Hydroxyl (2°), propyl (5°) Solvent, synthesis intermediate Standard PPE (gloves, goggles); no specific occupational exposure limits reported
Tetrahydrofurfuryl Alcohol (THFA) C₅H₁₀O₂ 102.13 Hydroxymethyl (2°) Industrial solvent, plasticizer Requires ventilation; skin irritation potential
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol C₁₀H₁₂N₄O₄ 252.23 Hydroxymethyl, purine, diols Pharmaceutical (nucleoside analog) Strict PPE: face shields, EN 166-compliant goggles; consult physicians upon exposure

Key Differences:

Functional Groups and Reactivity: this compound’s propyl group enhances hydrophobicity compared to THFA’s hydroxymethyl group, reducing water solubility but improving compatibility with non-polar reagents. The evidence compound’s purine and diol groups enable hydrogen bonding and biological activity, making it suitable for pharmaceutical applications .

Molecular Weight and Complexity: The evidence compound’s larger molecular weight (252.23 g/mol) and nitrogenous structure contrast sharply with this compound’s simpler alkyl-alcohol design, highlighting divergent synthetic and purification challenges.

Research Findings and Data Gaps

  • Synthetic Routes : This compound is typically synthesized via acid-catalyzed cyclization of 1,4-diols, whereas purine-containing analogs (e.g., the evidence compound) require enzymatic or chiral catalytic methods .
  • Toxicity Data : Occupational exposure limits for This compound remain unestablished, unlike regulated solvents like THFA. Further studies are needed to assess its chronic toxicity.

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